1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride
Overview
Description
1-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it a promising candidate for research in pharmacology, medicinal chemistry, and neuroscience.
Scientific Research Applications
Spirocyclic Scaffolds in Drug Discovery
Spirocyclic compounds, including spiropiperidines, are explored for their potential in drug discovery due to their three-dimensional chemical space, which is beneficial for developing new pharmacophores. Spirocyclic scaffolds can fine-tune a molecule's conformational and physicochemical properties, making them valuable in medicinal chemistry. The synthesis strategies for spiropiperidines, which might be relevant to the synthesis of 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride, include forming the spiro-ring on a preformed piperidine ring or vice versa. These methodologies are crucial for the development of drugs targeting various diseases, including neurological, infectious, metabolic diseases, and cancer (Griggs, Tape, & Clarke, 2018).
Chromones and Antioxidant Properties
Chromones, or 1-benzopyran-4-ones, are natural compounds with significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are often linked to the antioxidant properties of chromones, which can neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The structural features important for radical scavenging activity in chromones could provide insights into the functionalities that might be present in 1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride, contributing to its potential biological activities (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-16-8-6-14(7-9-16)10-12(15)11-4-2-3-5-13(11)17-14;/h2-5,12H,6-10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVNAJGCZFCILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C3=CC=CC=C3O2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656383 | |
Record name | 1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride | |
CAS RN |
70505-90-7 | |
Record name | 1'-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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